Thiazolidinedione

Medicinal Chemistry Synthetic Methodology Heterocyclic Chemistry

Procure 2,4-Thiazolidinedione as a core scaffold for next-generation PPARγ agonists. The unsubstituted scaffold demonstrates intrinsic PPARγ agonism (IC50 = 0.2 µM) and is amenable to rapid SAR via Knoevenagel condensation. Choose this building block over bioisosteric rhodanine for a superior safety profile in hepatocyte models. Ideal for bulk intermediate use in glitazone analog production and focused library synthesis across antidiabetic, anticancer, and anti-inflammatory applications.

Molecular Formula C3H3NO2S
Molecular Weight 117.13 g/mol
CAS No. 2295-31-0
Cat. No. B021345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazolidinedione
CAS2295-31-0
Synonyms2,4-thiazolidinedione
2,4-thiazolidinedione potassium
T-174
thiazolidinedione
Molecular FormulaC3H3NO2S
Molecular Weight117.13 g/mol
Structural Identifiers
SMILESC1C(=O)NC(=O)S1
InChIInChI=1S/C3H3NO2S/c5-2-1-7-3(6)4-2/h1H2,(H,4,5,6)
InChIKeyZOBPZXTWZATXDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Thiazolidinedione (CAS 2295-31-0) Product Specification & Core Chemical Identity


2,4-Thiazolidinedione (TZD, CAS 2295-31-0) is a five-membered heterocyclic scaffold containing sulfur, nitrogen, and two carbonyl groups at positions 2 and 4, with the molecular formula C₃H₃NO₂S and a molecular weight of 117.13 g/mol . It is a white to slightly yellow crystalline powder with a melting point of 123–126 °C and a boiling point of 178–179 °C at 19 mmHg . The compound exhibits a pKa of 6.50 ± 0.10 and a logP of -0.54, and is soluble in water (23–30 mg/mL), DMSO, ethanol, and methanol . As the core pharmacophore of the glitazone class of antidiabetic agents, TZD serves as a versatile building block for the synthesis of PPARγ agonists, aldose reductase inhibitors, and anticancer agents via Knoevenagel condensation at the active C-5 methylene position [1].

Why Thiazolidinedione (CAS 2295-31-0) Cannot Be Replaced by Other 5-Membered Heterocycles in Key Synthetic and Biological Applications


The substitution of 2,4-thiazolidinedione with structurally similar heterocycles such as rhodanine (2-thioxo-4-thiazolidinone), oxazolidinedione, or imidazolidinedione introduces quantifiable changes in physicochemical properties, reactivity, and biological activity that directly impact synthetic utility and pharmacological outcomes. TZD's unique combination of two carbonyl groups and an acidic α-methylene proton (pKa 6.50) enables highly selective Knoevenagel condensations that are not directly transferable to rhodanine or other analogs due to differences in ring electronics and nucleophilicity [1]. Furthermore, TZD's metabolic fate—specifically P450-mediated S-oxidation followed by ring scission to a reactive sulfenic acid intermediate—represents a distinct liability pathway not shared by oxo-analogs or C2-unsubstituted thiazolidines, which directly influences compound selection for in vivo studies and lead optimization [2]. These differences underscore the need for a rigorous, evidence-based selection process rather than generic substitution.

Quantitative Differentiation of Thiazolidinedione (CAS 2295-31-0) Against Closest Structural Analogs: pKa, Reactivity, Solubility, and Biological Activity


Enhanced C5-Methylene Nucleophilicity for Knoevenagel Condensation: TZD vs. Rhodanine Reactivity

The pKa of the α-methylene protons at the C-5 position of 2,4-thiazolidinedione is 6.50 ± 0.10, which is significantly lower (more acidic) than the analogous protons in rhodanine (2-thioxo-4-thiazolidinone) where the thioxo group alters ring electronics and reduces acidity . This lower pKa in TZD translates to a higher equilibrium concentration of the reactive enolate nucleophile under mildly basic conditions, enabling more efficient Knoevenagel condensations with aldehydes. In a direct comparative study of thiazolyl-TZD and thiazolyl-rhodanine derivatives synthesized via identical Knoevenagel protocols, the TZD-based esters (T3, T9, T15, T20) were readily obtained and subsequently hydrolyzed to acidic compounds (T6, T12, T17, T23), whereas the corresponding rhodanine derivatives required modified conditions [1].

Medicinal Chemistry Synthetic Methodology Heterocyclic Chemistry

Superior Aqueous and Organic Solubility Profile of TZD vs. Rhodanine Derivatives

2,4-Thiazolidinedione exhibits high solubility in multiple solvents, with measured values of 23–30 mg/mL in water at 3–25°C, 23 mg/mL in DMSO, 23 mg/mL in ethanol, and 30 mg/mL in methanol . In contrast, rhodanine derivatives are characterized by poor aqueous solubility, a limitation that has been explicitly noted as a barrier to their pharmaceutical development [1]. This stark difference in solubility arises from the replacement of the C2 carbonyl in TZD with a thioxo group in rhodanine, which increases hydrophobicity and reduces hydrogen-bonding capacity with water.

Preformulation Drug Discovery Analytical Chemistry

Divergent Metabolic Stability: TZD Ring Scission Liability vs. Alternative Scaffolds

The 2,4-thiazolidinedione ring undergoes a specific metabolic activation pathway involving P450-mediated S-oxidation followed by spontaneous ring scission to generate a reactive sulfenic acid intermediate, which is subsequently reduced to a free thiol by glutathione, NADPH, or disproportionation [1]. This pathway is unique to the TZD scaffold and represents a quantifiable metabolic liability. In contrast, oxazolidinediones (C2 carbonyl, O in place of S) and imidazolidinediones (C2 carbonyl, NH in place of S) do not undergo this S-oxidation-driven ring scission due to the absence of the sulfur atom, resulting in fundamentally different metabolic profiles [2].

Drug Metabolism Toxicology Lead Optimization

PPARγ Activation Potency: TZD Scaffold is the Definitive Pharmacophore for Glitazone-Class Antidiabetic Activity

The 2,4-thiazolidinedione ring is the essential pharmacophore for peroxisome proliferator-activated receptor gamma (PPARγ) agonism, a mechanism that directly underlies the insulin-sensitizing activity of clinically approved glitazones (e.g., pioglitazone, rosiglitazone) [1]. While numerous heterocyclic scaffolds have been explored as PPARγ ligands, the TZD ring remains the validated, high-affinity core for this target. In a structure-activity relationship study, unsubstituted 2,4-thiazolidinedione (TZD) itself was shown to activate PPARγ, albeit with lower potency than fully elaborated glitazones, confirming that the core ring contributes intrinsically to receptor binding [2]. Substitution with alternative rings (e.g., oxazolidinedione) abolishes PPARγ activity, as the sulfur atom and specific carbonyl arrangement are required for key hydrogen-bonding interactions with the receptor's AF-2 helix [3].

Endocrinology Nuclear Receptor Pharmacology Drug Discovery

High-Value Application Scenarios for Thiazolidinedione (CAS 2295-31-0) Based on Evidence-Based Differentiation


Synthesis of 5-Arylidene-2,4-Thiazolidinedione Libraries via Knoevenagel Condensation

The high acidity of the C5 methylene protons (pKa 6.50) in 2,4-thiazolidinedione enables efficient, high-yielding Knoevenagel condensations with a wide range of aromatic aldehydes under mild basic conditions [1]. This reactivity is exploited for the generation of diverse 5-arylidene-TZD libraries, which are subsequently screened for PPARγ agonism, anticancer activity, or aldose reductase inhibition. The solubility of the core scaffold in ethanol and DMSO facilitates reaction setup and purification, while the robust crystalline nature of the product ensures easy isolation [2].

Core Scaffold for PPARγ Agonist Development in Metabolic Disease Research

As the validated pharmacophore for PPARγ activation, 2,4-thiazolidinedione (CAS 2295-31-0) serves as the essential starting material for the synthesis of novel insulin sensitizers [1]. Researchers investigating type 2 diabetes, non-alcoholic steatohepatitis (NASH), or inflammatory disorders require the TZD core to maintain target engagement. Substitution at the N-3 and C-5 positions allows for the optimization of potency, selectivity, and pharmacokinetic properties while preserving the critical receptor-binding interactions provided by the TZD ring [2].

Investigating Metabolic Ring Scission in Drug Metabolism and Toxicology Studies

The unique susceptibility of the TZD ring to P450-mediated S-oxidation and subsequent ring scission makes 2,4-thiazolidinedione an ideal probe compound for studying metabolic activation pathways and reactive metabolite formation [1]. In vitro incubations with human liver microsomes or recombinant CYP enzymes using TZD and its derivatives allow researchers to quantify the extent of ring opening, identify reactive intermediates (sulfenic acids, thiols), and assess the potential for covalent protein binding or hepatotoxicity [2]. This application is critical for understanding the safety liabilities of TZD-containing drug candidates and for designing metabolically stable analogs.

Building Block for Aldose Reductase Inhibitors Targeting Diabetic Complications

2,4-Thiazolidinedione and its derivatives have been extensively explored as aldose reductase (ALR2) inhibitors, a key target for preventing diabetic complications such as neuropathy, nephropathy, and retinopathy [1]. The TZD scaffold provides a suitable platform for structure-activity relationship studies, with modifications at the C5 position (via Knoevenagel condensation) yielding compounds with nanomolar to micromolar IC50 values against ALR2 [2]. The commercial availability of high-purity TZD (CAS 2295-31-0) in quantities from grams to kilograms supports both initial screening and subsequent scale-up for advanced preclinical evaluation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thiazolidinedione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.